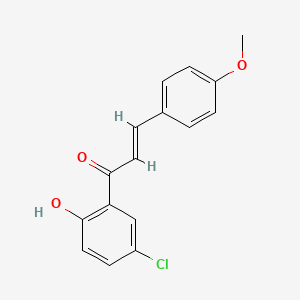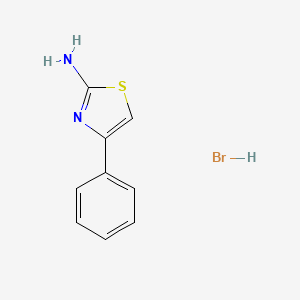![molecular formula C8H17NO2 B12050638 (2R)-2-[(3-Methylbutyl)amino]propanoic acid](/img/structure/B12050638.png)
(2R)-2-[(3-Methylbutyl)amino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-[(3-Methylbutyl)amino]propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group and a carboxylic acid group attached to the same carbon atom, making it an alpha-amino acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(3-Methylbutyl)amino]propanoic acid typically involves the reaction of 3-methylbutylamine with a suitable alpha-keto acid or its derivatives. One common method is the reductive amination of pyruvic acid with 3-methylbutylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out under mild conditions, usually at room temperature, and in an aqueous or alcoholic solvent.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the enzymatic synthesis using transaminases, which can selectively catalyze the transfer of an amino group from a donor molecule to an alpha-keto acid. This method offers high selectivity and yields under mild reaction conditions, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
(2R)-2-[(3-Methylbutyl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like acyl chlorides or anhydrides are used for the formation of amides.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of amides or other derivatives.
科学的研究の応用
(2R)-2-[(3-Methylbutyl)amino]propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It serves as a substrate for studying enzyme kinetics and mechanisms, particularly those involving transaminases and dehydrogenases.
Medicine: It has potential therapeutic applications due to its structural similarity to natural amino acids, which may allow it to interact with biological targets.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of (2R)-2-[(3-Methylbutyl)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites of enzymes, influencing their activity. The carboxylic acid group can also participate in similar interactions, stabilizing the compound within the active site. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
Alanine: A simple alpha-amino acid with a methyl group as the side chain.
Leucine: An essential amino acid with a branched-chain structure similar to (2R)-2-[(3-Methylbutyl)amino]propanoic acid.
Valine: Another branched-chain amino acid with structural similarities.
Uniqueness
This compound is unique due to its specific side chain, which imparts distinct chemical and biological properties. Its branched structure can influence its interaction with enzymes and receptors, making it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
特性
分子式 |
C8H17NO2 |
|---|---|
分子量 |
159.23 g/mol |
IUPAC名 |
(2R)-2-(3-methylbutylamino)propanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-6(2)4-5-9-7(3)8(10)11/h6-7,9H,4-5H2,1-3H3,(H,10,11)/t7-/m1/s1 |
InChIキー |
CTQVAKLHSROWRN-SSDOTTSWSA-N |
異性体SMILES |
C[C@H](C(=O)O)NCCC(C)C |
正規SMILES |
CC(C)CCNC(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-Amino-4-(2,6-dichlorophenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12050579.png)



![N-[3-(piperidin-4-yloxy)phenyl]acetamide](/img/structure/B12050606.png)

![[4-[(E)-[(4-hydroxybenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12050612.png)
![N-(2,5-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12050622.png)


![Dimethyl 3-(3-methoxybenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate](/img/structure/B12050633.png)
